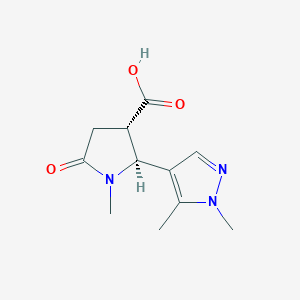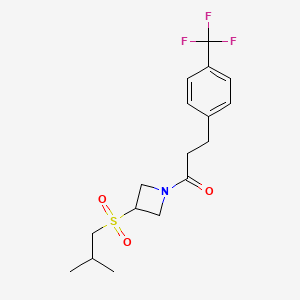
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one, also known as IBT, is a chemical compound that has been extensively studied for its potential applications in scientific research. IBT is a type of azetidine-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Aplicaciones Científicas De Investigación
Bioavailability and Bioefficacy of Polyphenols
Research into the bioavailability and bioefficacy of polyphenols has highlighted the significance of dietary compounds in human health, particularly those found in soy, tea, and red wine. These compounds have demonstrated impacts on bone health, plasma antioxidant biomarkers, and energy metabolism, among others. The study emphasizes the importance of understanding bioavailability to fully harness the therapeutic potential of polyphenols in vivo (Williamson & Manach, 2005).
Pharmacological Review of Chlorogenic Acid (CGA)
Chlorogenic Acid, a widely available acid among phenolic compounds found in green coffee extracts and tea, exhibits a range of therapeutic roles including antioxidant activity, and protection against cardiovascular disease and diabetes. This review broadens knowledge on CGA, encouraging further research to optimize its biological and pharmacological effects. The review underscores the importance of natural compounds like CGA in developing safer food additives and pharmaceuticals (Naveed et al., 2018).
Isoflavones as Natural Anti-inflammatory Agents
Isoflavones, recognized for their phytoestrogen properties, have been found to exert anti-inflammatory, antioxidant, and anticancer effects. This review consolidates current knowledge on dietary isoflavones as natural anti-inflammatory agents, highlighting their potential in preventing and treating inflammation-based diseases. The findings suggest that including foods rich in isoflavones in the diet could offer protective benefits against such diseases (Danciu et al., 2018).
Propiedades
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3S/c1-12(2)11-25(23,24)15-9-21(10-15)16(22)8-5-13-3-6-14(7-4-13)17(18,19)20/h3-4,6-7,12,15H,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELBKWRKMKKLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

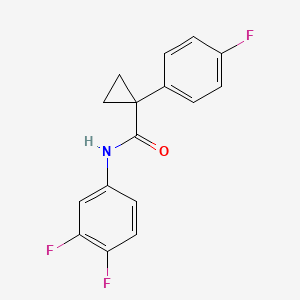
![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-ynamide](/img/structure/B3016179.png)
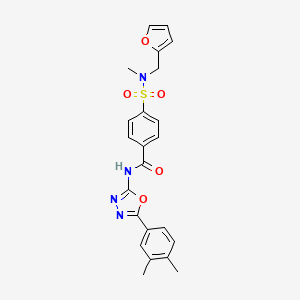
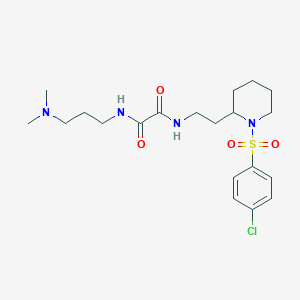
![N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide](/img/structure/B3016186.png)
![1-[2-(4-Chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one](/img/structure/B3016187.png)
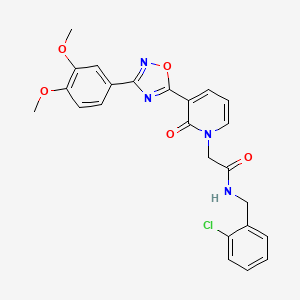
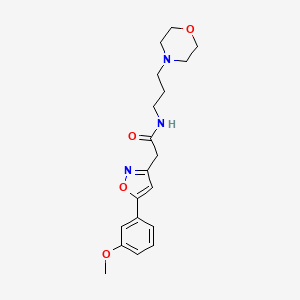
![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3016191.png)
![(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B3016194.png)
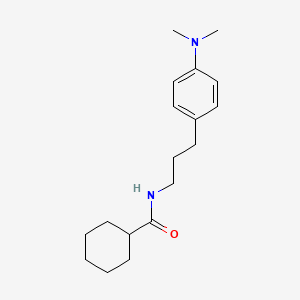
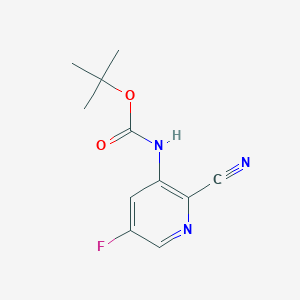
![3-[Methyl-bis[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate](/img/structure/B3016199.png)
